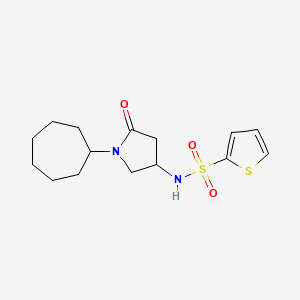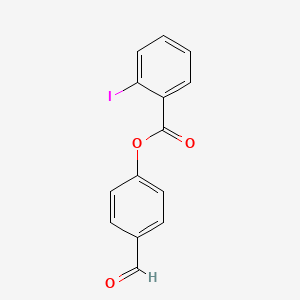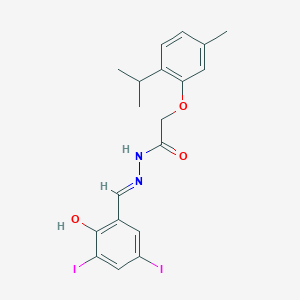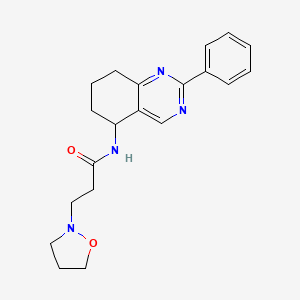
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to have potent inhibitory effects on various kinases, including BTK, ITK, and TXK, which play critical roles in the development and progression of various diseases.
Wirkmechanismus
TAK-659 exerts its inhibitory effects on BTK, ITK, and TXK by binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. BTK plays a critical role in B-cell receptor signaling, which is essential for B-cell development and function. ITK and TXK are involved in T-cell receptor signaling, which is critical for T-cell activation and function. Inhibition of these kinases by TAK-659 results in the suppression of B-cell and T-cell activation, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, resulting in the suppression of B-cell and T-cell activation. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. TAK-659 has also been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for further research. TAK-659 has also been found to have potent inhibitory effects on BTK, ITK, and TXK, making it a potential candidate for the treatment of various diseases. However, TAK-659 also has some limitations, including its potential toxicity and off-target effects, which need to be further studied to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on TAK-659. One potential direction is to further study its safety and efficacy in preclinical and clinical trials for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another potential direction is to investigate its potential synergistic effects with other drugs or therapies for the treatment of these diseases. Additionally, further research is needed to determine the optimal dosage and administration route for TAK-659 and to develop more potent and selective inhibitors of BTK, ITK, and TXK.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, which play critical roles in the development and progression of various diseases. TAK-659 has been extensively studied for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to determine its safety and efficacy in preclinical and clinical trials and to develop more potent and selective inhibitors of BTK, ITK, and TXK.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 2-chloro-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)acetamide with sodium thiophenolate to form the corresponding thiophene sulfonamide intermediate. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield TAK-659. The synthesis method has been optimized to yield high purity and yield of TAK-659, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, which play critical roles in the development and progression of these diseases. TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer treatment. TAK-659 has also been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-14-10-12(16-22(19,20)15-8-5-9-21-15)11-17(14)13-6-3-1-2-4-7-13/h5,8-9,12-13,16H,1-4,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZXFJUDUFBQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B6080153.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6080163.png)
![N-methyl-3-(2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6080166.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B6080173.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)


![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6080218.png)
![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)
![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)

![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)
![N-(3-pyridinylmethyl)-3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6080257.png)